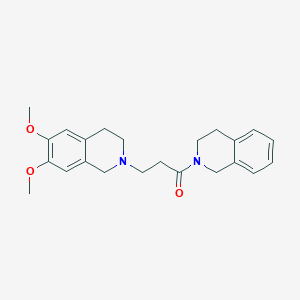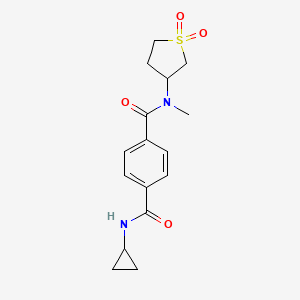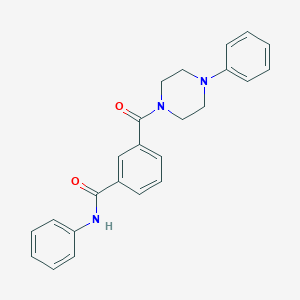
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been used in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of euphoria, empathy, and social connection. MDMA also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly when MDMA is used in high doses or in combination with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages and limitations for lab experiments. One advantage is its ability to increase feelings of empathy and social connection, which may be useful in investigating social behavior and cognition. However, the physiological effects of MDMA can also interfere with experimental results, particularly when high doses are used.
Direcciones Futuras
There are several future directions for research on MDMA, including investigating its potential therapeutic effects in the treatment of other mental health disorders, such as depression and addiction. Further research is also needed to investigate the long-term effects of MDMA use, particularly in individuals who use the drug recreationally. Additionally, research is needed to develop safer and more effective methods for synthesizing MDMA, as well as to develop methods for detecting and preventing MDMA-related harm.
Métodos De Síntesis
MDMA can be synthesized using various methods, including the Leuckart reaction and the Wacker oxidation. The Leuckart reaction involves the reaction of safrole with ammonium formate to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced using sodium borohydride to produce MDMA. The Wacker oxidation involves the oxidation of safrole using palladium chloride and copper chloride to produce MDP2P, which is then reduced to MDMA using sodium borohydride.
Aplicaciones Científicas De Investigación
MDMA has been used in scientific research to investigate its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. MDMA has been shown to increase feelings of empathy, trust, and social connection, which may help individuals with PTSD to process traumatic memories and improve their emotional well-being.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)8-9-18-11-13-6-7-15-16(10-13)22-12-21-15/h1-7,10,18H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGJDTVRODZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)


